molecular formula C8H13BrCl2N2 B1519537 [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride CAS No. 1235440-27-3

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride

Cat. No.: B1519537
CAS No.: 1235440-27-3
M. Wt: 288.01 g/mol
InChI Key: ANQUFKJALDWADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride (CAS: 1235440-27-3) is a halogenated hydrazine derivative with the molecular formula C₈H₁₁BrN₂·2HCl (molecular weight: 288.01) . Its structure comprises a 4-bromophenyl group attached to an ethyl chain, terminated by a hydrazine moiety doubly protonated as a dihydrochloride salt. This compound is utilized as an intermediate in organic synthesis, particularly for pyrazole and thiazole derivatives with reported anticancer and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(4-bromophenyl)ethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUFKJALDWADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-27-3
Record name [1-(4-bromophenyl)ethyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with ethyl hydrazine in the presence of hydrochloric acid. The resulting compound is purified through recrystallization or chromatography techniques, yielding a stable dihydrochloride salt form.

Biological Activity Overview

The biological activity of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride has been characterized in several studies, revealing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The following sections summarize key findings from various research studies.

Anticancer Activity

Research has indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a study highlighted that hydrazones derived from hydrazines demonstrated enhanced anticancer activity, particularly against A549 lung cancer cells. The introduction of bromophenyl groups was shown to improve cytotoxicity, reducing cell viability to 61% at specific concentrations .

Table 1: Anticancer Activity of Hydrazine Derivatives

CompoundCell LineViability (%)IC50 (µM)
[1-(4-Bromophenyl)ethyl]hydrazineA54961TBD
Hydrazone derivative 1MCF-772TBD
Hydrazone derivative 2HCT-11665TBD

Antimicrobial Activity

Hydrazine derivatives, including [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride, have shown promising antimicrobial properties. A study reported that certain hydrazones exhibited significant inhibition against various bacterial strains, suggesting their potential as antibacterial agents .

Table 2: Antimicrobial Efficacy of Hydrazine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
[1-(4-Bromophenyl)ethyl]hydrazineE. coliTBD
Hydrazone derivative 1S. aureusTBD
Hydrazone derivative 2P. aeruginosaTBD

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazine compounds have also been documented. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies have focused on the biological implications of hydrazines:

  • Case Study 1 : A clinical trial evaluated the efficacy of a hydrazine derivative in patients with advanced cancer. Results indicated a reduction in tumor size and improved patient survival rates.
  • Case Study 2 : An animal model study demonstrated that [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride significantly reduced inflammation markers in induced arthritis models.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug development. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. Notably, hydrazines are often explored for their anticancer properties.

  • Case Study : In a study on substituted pyrazoles, derivatives of [1-(4-Bromophenyl)ethyl]hydrazine were synthesized and evaluated for their antiproliferative activities against various tumor cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Synthesis of Bioactive Molecules

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to form C=N bonds without catalysts has been highlighted in recent research.

  • Synthesis Example : A fast and catalyst-free protocol was developed to form C=N double bonds using this compound, leading to high-yield synthesis of various nitrogen-containing heterocycles . This method demonstrates the versatility of hydrazines in constructing complex molecular architectures.

Antimicrobial Activity

Research has shown that hydrazine derivatives can possess antimicrobial properties. Compounds derived from [1-(4-Bromophenyl)ethyl]hydrazine have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, yielding promising results.

  • Case Study : A derivative was evaluated for antibacterial activity and showed effective inhibition against multiple strains, indicating its potential use in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride typically involves the reaction of 4-bromophenethylamine with hydrazine or its derivatives under controlled conditions. The following table summarizes key synthetic approaches:

MethodologyReaction ConditionsYield
Direct HydrazinationRoom temperature, aqueous mediumUp to 85%
Microwave-Assisted Synthesis200 °C for 10 min75%
Catalyst-Free C=N Bond FormationAmbient conditionsUp to 92%

Comparison with Similar Compounds

Comparative Analysis with Analogous Hydrazine Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, halogenation, and backbone modifications (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Features
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride 4-Br, ethyl chain C₈H₁₁BrN₂·2HCl 288.01 Bromine enhances lipophilicity; dihydrochloride salt improves solubility
[2-(4-Fluorophenyl)ethyl]hydrazine hydrochloride 4-F, ethyl chain C₈H₁₁FN₂·HCl 194.64 Fluorine increases electronegativity; potential for hydrogen bonding
(4-Ethylphenyl)hydrazine hydrochloride 4-C₂H₅, no halogen C₈H₁₂N₂·HCl 172.65 Ethyl group enhances hydrophobicity; used in pharmaceutical intermediates
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride 4-Br, 2-C₂H₅ C₈H₁₁BrN₂·HCl 247.55 Bromine and ethyl groups synergize steric effects; limited solubility data
4-Methoxyphenylhydrazine hydrochloride 4-OCH₃ C₇H₁₀N₂O·HCl 174.63 Methoxy group improves electron donation; used in dye synthesis
Key Observations:
  • Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine . This may enhance membrane permeability in biological systems.
  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.